

Application Notes and Protocols for Western Blot Analysis of PTGR2

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Compound of Interest

Compound Name: PTGR2-IN-1

Cat. No.: B3178049

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This document provides a detailed protocol for the detection of Prostaglandin Reductase 2 (PTGR2) protein via Western blotting. The following sections outline the necessary reagents, step-by-step experimental procedures, and data presentation guidelines to ensure reproducible and reliable results.

Introduction

Prostaglandin Reductase 2 (PTGR2), also known as Zinc-binding alcohol dehydrogenase domain-containing protein 1 (ZADH1), is a cytoplasmic enzyme that catalyzes the NADPH-dependent conversion of 15-keto-prostaglandins.[1][2] It plays a role in prostaglandin metabolism and has been shown to repress PPAR gamma transcriptional activity, thereby inhibiting adipocyte differentiation.[3] Western blotting is a key immunoassay used to identify and quantify PTGR2 in various biological samples. The expected molecular weight of PTGR2 is approximately 35-38 kDa.[1][2]

Quantitative Data Summary

For successful detection of PTGR2, careful consideration of reagent concentrations and incubation times is crucial. The following tables summarize the recommended quantitative parameters for the Western blot protocol.

Table 1: Antibody Dilutions

Antibody Type	Host Species	Recommended Dilution Range	Vendor Examples
Primary Anti-PTGR2 Polyclonal	Rabbit	1:500 - 1:2000	Thermo Fisher Scientific (PA5-37089), ELK Biotechnology (ES4861), St John's Laboratory (STJ95261), Proteintech (14164-1-AP)
Primary Anti-PTGR2 Polyclonal	Goat	1-3 µg/mL	NSJ Bioreagents (R36438)
Secondary (Anti-Rabbit IgG)	Goat, Donkey, etc.	1:1000 - 1:100,000	Varies by manufacturer and detection method
Secondary (Anti-Goat IgG)	Donkey, Mouse, etc.	1:1000 - 1:100,000	Varies by manufacturer and detection method

Table 2: Gel Electrophoresis and Protein Loading

Parameter	Recommendation	Notes
Total Protein per Well	20 - 50 µg	Optimal amount may vary based on cell/tissue type and PTGR2 expression levels.
Acrylamide Percentage	10-12.5%	A 12.5% gel is suitable for resolving proteins in the 35-38 kDa range.
Running Voltage	100 - 180 V	Run for approximately 45-60 minutes or until the dye front reaches the bottom of the gel.
Molecular Weight Marker	Required	To confirm the size of the detected protein.

Experimental Protocol

This protocol is a general guideline. Optimization may be required for specific sample types and experimental conditions.

Sample Preparation (Lysate Preparation)

Proper sample preparation is critical for obtaining high-quality results. All steps should be performed on ice to minimize protein degradation.

Reagents:

- Ice-cold Phosphate-Buffered Saline (PBS)
- Ice-cold Lysis Buffer (RIPA or NP-40 buffer is recommended for cytoplasmic proteins)
- Protease and Phosphatase Inhibitor Cocktail (add fresh to lysis buffer)

Procedure for Adherent Cells:

- Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.

- Aspirate the PBS and add ice-cold lysis buffer (e.g., 1 mL per 10 cm dish).
- Scrape the cells using a cold plastic cell scraper and transfer the cell suspension to a pre-cooled microcentrifuge tube.
- Agitate the lysate for 30 minutes at 4°C.
- Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C.
- Carefully transfer the supernatant (containing the protein) to a fresh, pre-cooled tube.
- Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).

Procedure for Tissue Samples:

- Dissect the tissue of interest on ice and weigh the sample.
- Homogenize the tissue in ice-cold lysis buffer (e.g., 1 mL per 50 mg of tissue) using a homogenizer.
- Follow steps 4-7 from the adherent cell procedure.

Gel Electrophoresis (SDS-PAGE)

Reagents:

- Protein Lysate
- 4X Laemmli Sample Buffer (containing SDS and a reducing agent like DTT or β -mercaptoethanol)
- Polyacrylamide Gel (10-12.5%)
- 1X Running Buffer (Tris-Glycine-SDS)
- Prestained Protein Ladder

Procedure:

- Dilute the protein samples to the desired concentration with lysis buffer.
- Add 1 volume of 4X Laemmli sample buffer to 3 volumes of the protein sample.
- Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
- Assemble the electrophoresis apparatus according to the manufacturer's instructions.
- Load 20-50 µg of each protein sample into the wells of the polyacrylamide gel. Load a prestained protein ladder in one lane.
- Run the gel at a constant voltage (e.g., 150 V) until the dye front reaches the bottom of the gel.

Protein Transfer (Western Blotting)

Reagents:

- Transfer Buffer (Tris-Glycine with 20% Methanol)
- Polyvinylidene difluoride (PVDF) or Nitrocellulose membrane
- Filter paper

Procedure:

- Equilibrate the gel, membrane, and filter paper in transfer buffer for at least 5 minutes. If using PVDF, pre-wet the membrane in 100% methanol for 30 seconds before equilibrating in transfer buffer.
- Assemble the transfer sandwich according to the manufacturer's instructions (wet, semi-dry, or dry transfer systems). Ensure no air bubbles are trapped between the gel and the membrane.
- Transfer the proteins from the gel to the membrane. Transfer conditions will vary depending on the system used (e.g., 200 mA for 90 minutes for a wet transfer).

Immunodetection

Reagents:

- Tris-Buffered Saline with 0.1% Tween-20 (TBST)
- Blocking Buffer (5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST)
- Primary Antibody (Anti-PTGR2) diluted in blocking buffer
- Secondary Antibody (HRP-conjugated) diluted in blocking buffer
- Chemiluminescent Substrate (ECL)

Procedure:

- After transfer, wash the membrane briefly with TBST.
- Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
- Incubate the membrane with the diluted primary anti-PTGR2 antibody overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
- Wash the membrane three times with TBST for 10 minutes each.
- Prepare the chemiluminescent substrate according to the manufacturer's instructions.
- Incubate the membrane with the substrate for 1-5 minutes.
- Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.

Visualizations

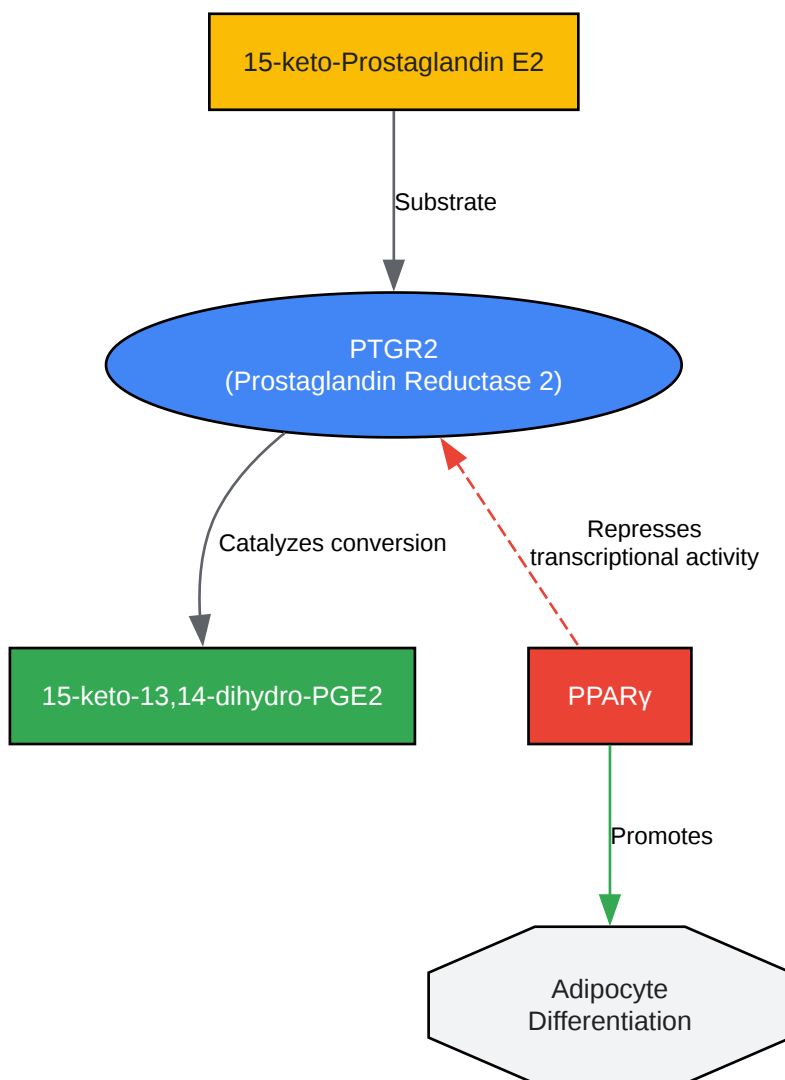
Experimental Workflow



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Caption: Western blot experimental workflow for PTGR2 detection.

PTGR2 Signaling Context



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Caption: Role of PTGR2 in prostaglandin metabolism and adipogenesis.

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